1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety and linked to piperidine and piperazine rings via a ketone bridge. The compound’s pyridazine-pyrazole core contributes to planarity, which may facilitate π-π stacking interactions in biological systems . Its molecular formula is C₂₃H₂₈N₈O, with a molecular weight of 432.5 g/mol (exact analogues reported in ) .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c26-18(24-8-2-1-3-9-24)15-22-11-13-23(14-12-22)16-5-6-17(21-20-16)25-10-4-7-19-25/h4-7,10H,1-3,8-9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJZCKGVQOLVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that the targets could be specific proteins or enzymes in microbial organisms
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets by binding to active sites, thereby inhibiting their function. This is a common mode of action for many antimicrobial agents.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine. The bioavailability of this compound would depend on these factors, as well as others such as its solubility and stability.
Result of Action
If it acts as an antimicrobial agent, it could result in the death of microbial cells by disrupting essential cellular processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, extreme temperatures or pH levels could potentially affect the stability of the compound, while the presence of other substances could affect its absorption and distribution.
Biological Activity
1-(Piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement comprising piperidine and piperazine rings, along with a pyrazole-substituted pyridazine moiety. Its potential therapeutic applications primarily lie in oncology and neurology, particularly through its interactions with various biological targets.
Research has highlighted the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CDK2 Inhibition | Significant inhibition leading to altered cell cycle progression and apoptosis. |
| Potential Anti-cancer | Effective against various cancer cell lines due to its kinase inhibition properties. |
| Neurological Applications | Possible modulation of neurotransmitter systems through receptor antagonism. |
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the modification of substituents to optimize biological activity and pharmacokinetic properties. The structural features that contribute to its selectivity for certain biological targets include:
- Piperidine Ring: Enhances binding affinity to targets.
- Piperazine Moiety: Provides structural stability.
- Pyrazole Substitution: Imparts unique interactions with protein targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Inhibition Studies: Interaction studies using techniques such as surface plasmon resonance (SPR) have demonstrated strong binding affinities to CDK2, confirming its role as a potent inhibitor .
- Cytotoxicity Assessments: Evaluations on human embryonic kidney cells (HEK-293) indicated that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for further development .
- Comparative Analysis: When compared to similar compounds within its class, this compound demonstrates enhanced selectivity and potency, particularly against kinases involved in tumor growth .
Future Directions
The unique structural features of this compound position it as a promising candidate for drug development. Future research should focus on:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To further elucidate the pathways affected by CDK2 inhibition.
- Analog Development: Exploring modifications that could enhance selectivity or reduce side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS 2548989-50-8)
- Structural Difference : Replaces the piperidin-1-yl group with a phenyl-substituted piperazine.
- Impact: Increased molecular weight (432.5 g/mol) due to the phenyl group. May exhibit stronger binding to aromatic-rich binding pockets in receptors compared to the piperidine analogue .
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS 1203044-65-8)
- Structural Difference: Pyridazine replaced with a 2-methyl-pyrimidine, and the ketone bridge is modified to include a phenoxy group.
- Impact: Smaller molecular formula (C₂₁H₂₄N₆O₂) and weight (392.5 g/mol). Pyrimidine’s reduced planarity compared to pyridazine may alter stacking interactions.
1-(Piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (CAS 2640836-16-2)
- Structural Difference : Pyridazine-pyrazole replaced with pyrrolidinyl-pyrimidine.
- Impact :
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride
- Structural Difference : Simplified structure lacking the pyridazine and piperidine moieties.
Physicochemical and Pharmacokinetic Trends
**logP estimates based on substituent contributions: Pyridazine (polar), phenyl (lipophilic), pyrrolidine (basic).
Preparation Methods
Pyridazine Core Synthesis
The pyridazine ring is synthesized via condensation of hydrazine with 1,4-diketones under acidic conditions. For functionalization at the 3-position, nucleophilic aromatic substitution (SNAr) with 1H-pyrazole is employed. Typical conditions include:
Ketone-Terminus Coupling
The final step involves amide coupling between the piperazine intermediate and 1-(piperidin-1-yl)acetic acid. Preferred methods:
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexanes 3:7).
Step-by-Step Synthetic Procedures
Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazin-3-amine
Procedure :
-
Dissolve 1,4-diketone (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) and HCl (2 mL conc.).
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Reflux at 85°C for 8 hours.
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React with 1H-pyrazole (1.2 eq) in DMF/K₂CO₃ at 80°C for 12 hours.
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole), 7.95 (d, J=8.4 Hz, 1H, pyridazine), 6.52 (d, J=8.4 Hz, 1H, pyridazine).
Alkylation with 1-(2-Chloroethyl)Piperazine
Procedure :
HATU-Mediated Amide Coupling
Procedure :
-
Dissolve piperazine intermediate (3 mmol) and 1-(piperidin-1-yl)acetic acid (3.3 mmol) in DCM (20 mL).
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Add HATU (3.6 mmol) and DIPEA (6 mmol).
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Stir at room temperature for 4 hours.
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Extract with NaHCO₃ (aq), dry (Na₂SO₄), and purify via flash chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Pd(OAc)₂ (5 mol%) in pyrazole coupling increases yield to 85%.
-
Ultrasound irradiation reduces alkylation time from 6 to 2 hours.
Spectroscopic Characterization and Validation
NMR Analysis
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperidine CH₂ | 2.45–2.70 | m | 6H |
| Pyridazine C-H | 7.95 | d | 1H |
| Pyrazole C-H | 8.72 | s | 1H |
| Ketone CO | 170.5 | - | ¹³C NMR |
HPLC Purity Assessment
Challenges and Mitigation Strategies
Low Coupling Efficiency
Byproduct Formation in Alkylation
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology: The synthesis typically involves sequential coupling of pyridazine, piperazine, and pyrazole moieties. Key steps include nucleophilic substitution (e.g., chlorination with thionyl chloride followed by piperidine coupling) and palladium-catalyzed cross-coupling for pyrazole introduction . Reaction conditions such as refluxing in dimethylformamide (DMF) or dioxane, controlled temperature (80–120°C), and anhydrous environments are critical for optimizing yields (75–85%) .
- Validation: Confirm intermediate purity via TLC and final product identity using NMR and MS .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Techniques:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and heterocyclic connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Data Interpretation: Compare spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Protocols:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- In case of skin exposure, rinse immediately with water; for eye contact, irrigate for 15 minutes .
- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the pyridazine-piperazine moiety?
- Strategies:
- Use coupling agents like HATU or EDCI to activate carboxyl groups for amide bond formation .
- Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Troubleshooting: Monitor reaction progress via LC-MS; adjust stoichiometry if intermediates precipitate .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Approaches:
- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo efficacy .
- Dose-Response Refinement: Adjust dosing regimens based on half-life (t1/2) and volume of distribution (Vd) from pharmacokinetic models .
- Target Engagement Studies: Use radioligand binding assays or fluorescence polarization to confirm target interaction in vivo .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Experimental Design:
- Synthesize analogs with modified pyrazole (e.g., 3,5-dimethyl substitution) or piperazine (e.g., 4-fluorophenyl substitution) groups .
- Test analogs against a panel of biological targets (e.g., kinases, GPCRs) to identify critical functional groups .
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity predictions .
Q. What computational methods predict the compound’s interactions with CXCR3 or other GPCR targets?
- Tools:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to identify stable binding poses .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs .
- Pharmacophore Modeling: Map electrostatic/hydrophobic features using Schrödinger Phase .
Q. How can solubility and stability issues be addressed in pharmacological assays?
- Solutions:
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to improve stability in physiological pH .
- Lyophilization: Prepare lyophilized powders for long-term storage and reconstitute in buffer before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
